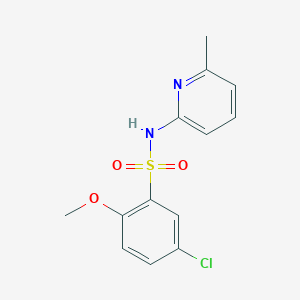

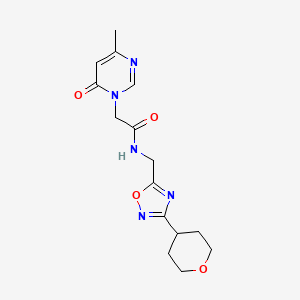

![molecular formula C16H11N3O B2911367 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine CAS No. 866131-44-4](/img/structure/B2911367.png)

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine, also known as NPD1, is a synthetic molecule that has been the focus of scientific research due to its potential applications in various fields. NPD1 is a small molecule that is composed of a pyrimidine ring and a naphthalene ring that are connected by a furan ring. The molecule has been found to have unique properties that make it useful for various applications, including in the field of medicine and biochemistry.

Applications De Recherche Scientifique

Photoreactivity and Cycloaddition

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine, a compound structurally related to pyridones and naphthoquinones, has been studied for its photoreactivity. Sieburth et al. (2000) explored the photoreactivity of 2-pyridones with furan and naphthalene, discovering that these compounds undergo [4 + 4] photocycloaddition, exhibiting regio- and stereospecific reactions. This property is significant for synthesizing complex molecular architectures in organic chemistry, especially in light-driven synthetic processes (Sieburth, McGee, Zhang, & Chen, 2000).

Heterocyclic Compound Synthesis

Padmashali et al. (2005) conducted research on the synthesis of novel angularly fused pentacyclic heterocycles that are of pharmacological interest. Their work with 2-substituted-4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidines led to the creation of tetrazolo[1,5-c]-pyrimido[5,4-b]naphtho[2,1-b]furan derivatives. These synthesized compounds were evaluated for their antimicrobial, anthelmintic, anticonvulsant, and antipyretic activities, showcasing the compound's versatility in the development of new therapeutic agents (Padmashali, Vaidya, Mahadevan, & Latha, 2005).

Synthesis of Naphthofuran Derivatives

Badr et al. (2007) explored the synthesis and reactions of Naphtho[1,2:4,5]furo[3,2-d]pyrimidine derivatives, demonstrating the versatility of 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine in forming complex naphthofuran structures. Their work contributes to the broader understanding of naphthofuran derivatives' synthesis, crucial for pharmaceutical and materials science applications (Badr, El-Dean, Moustafa, & Zaki, 2007).

Biological Activity Evaluation

Kumaraswamy et al. (2008) synthesized 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles and evaluated their antimicrobial activity along with selected compounds for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. This research indicates the potential of 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine derivatives in developing new therapeutic agents (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).

Antitumor Agent Synthesis

Farghaly et al. (2014) reported on the synthesis of naphtho[1,8-ef][1,4]diazepines and pyrrolo[1,2-a]perimidines, starting from 1,8-diaminonaphthalene and hydrazonoyl chlorides, which were then screened for antitumor activity. This highlights another aspect of scientific research applications of naphthofuran derivatives in the search for effective cancer treatments (Farghaly, Abbas, Dawood, & El-Naggar, 2014).

Orientations Futures

Propriétés

IUPAC Name |

4-benzo[e][1]benzofuran-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c17-16-18-8-7-13(19-16)15-9-12-11-4-2-1-3-10(11)5-6-14(12)20-15/h1-9H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGJEXPSHNWALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)

![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)

![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)

![4-(1H-imidazol-1-yl)-N-[(methoxyimino)methyl]benzenecarboxamide](/img/structure/B2911306.png)